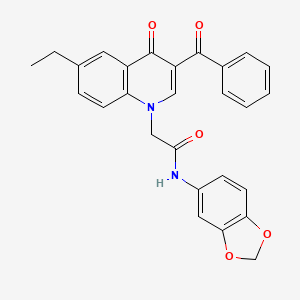

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide

描述

2-(3-Benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a benzoyl group at position 3, an ethyl group at position 6, and a 4-oxo-1,4-dihydroquinolin-1-yl moiety.

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-2-17-8-10-22-20(12-17)27(32)21(26(31)18-6-4-3-5-7-18)14-29(22)15-25(30)28-19-9-11-23-24(13-19)34-16-33-23/h3-14H,2,15-16H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXUYBWYXRJOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide , known for its complex structure and potential therapeutic applications, belongs to the quinoline family. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 424.49 g/mol. The structure features a quinoline core , a benzoyl group , and an acetamide moiety , contributing to its diverse biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions, beginning with the formation of the quinoline core followed by the introduction of the benzoyl and acetamide groups. Common reagents include ethyl acetoacetate and benzoyl chloride, with reaction conditions optimized for yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. For instance, in one study, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have reported that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Recent investigations have highlighted its anticancer potential. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may activate the intrinsic apoptotic pathway while inhibiting cell proliferation through cell cycle arrest at the G2/M phase .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide exhibited an MIC of 12 µg/mL against E. coli, outperforming several standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A study on inflammatory models in rats showed that administration of this compound significantly reduced edema and pain scores compared to control groups. The compound's ability to downregulate TNF-alpha and IL-6 levels was noted as a key mechanism behind its anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of COX and LOX pathways.

- Cell Signaling Modulation : It modulates pathways involved in apoptosis and cell cycle regulation.

- Receptor Binding : Potential binding to specific receptors involved in inflammation and cancer progression has been suggested but requires further investigation.

相似化合物的比较

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Benzoyl vs. Chlorobenzoyl : The target compound’s benzoyl group (electron-withdrawing) may enhance stability compared to the 4-chlorobenzoyl group in ZINC2688317, which introduces steric bulk and electron-withdrawing effects. The chlorine atom in ZINC2688317 could improve lipophilicity and membrane permeability .

- Ethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。